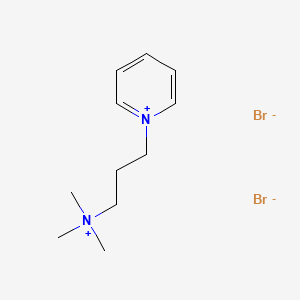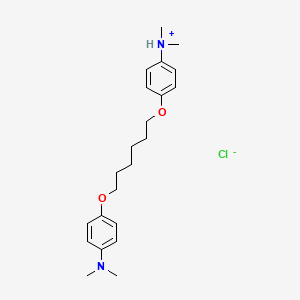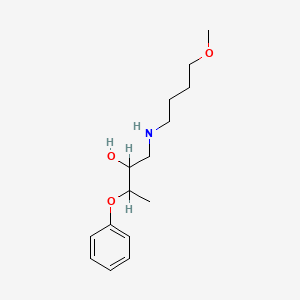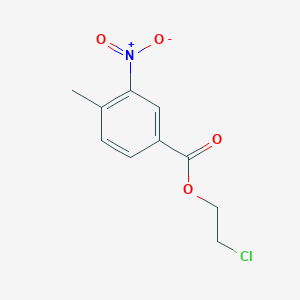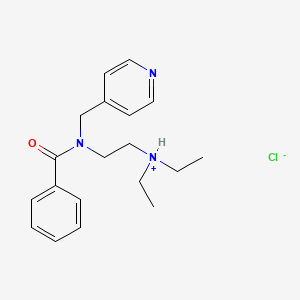
N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide hydrochloride is a synthetic compound that belongs to the class of benzamide derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide hydrochloride typically involves the reaction of 4-pyridylmethylamine with benzoyl chloride in the presence of a base, followed by the introduction of the diethylaminoethyl group. The reaction conditions may include solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. Techniques such as crystallization and recrystallization may be employed to obtain the hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction may involve reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide or pyridyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: May be used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide hydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group may facilitate binding to these targets, while the benzamide and pyridyl moieties contribute to the overall activity. Pathways involved could include signal transduction or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide
- N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide nitrate
- N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide sulfate
Uniqueness
N-(2-Diethylaminoethyl)-N-(4-pyridylmethyl)benzamide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs. The hydrochloride salt form can also influence its solubility and stability, making it suitable for certain applications.
Eigenschaften
CAS-Nummer |
100243-34-3 |
|---|---|
Molekularformel |
C19H26ClN3O |
Molekulargewicht |
347.9 g/mol |
IUPAC-Name |
2-[benzoyl(pyridin-4-ylmethyl)amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H25N3O.ClH/c1-3-21(4-2)14-15-22(16-17-10-12-20-13-11-17)19(23)18-8-6-5-7-9-18;/h5-13H,3-4,14-16H2,1-2H3;1H |
InChI-Schlüssel |
SCHOEMCZTJDZTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCN(CC1=CC=NC=C1)C(=O)C2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


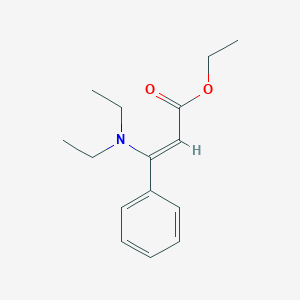
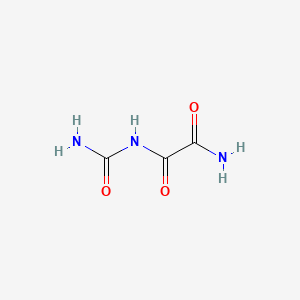


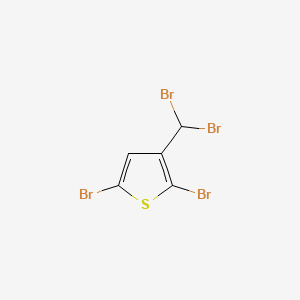

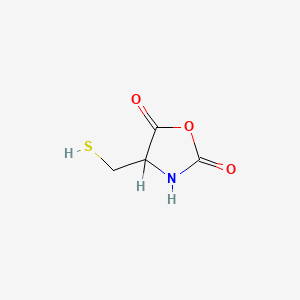
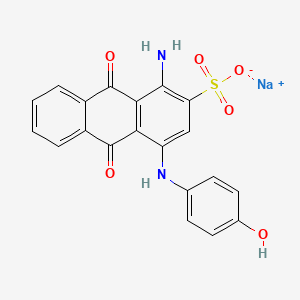
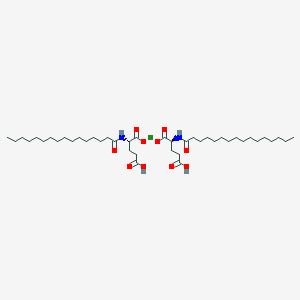
![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy-](/img/structure/B13752306.png)
